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Compound of Interest

Compound Name: 2-(3-Ethoxyphenoxy)-ethylamine
CAS No.: 26690-41-5
Cat. No.: B3120613
Get Quote
. J

Executive Summary

o Compound: 2-(3-Ethoxyphenoxy)-ethylamine (Meta-isomer).

o CAS (Analog Reference): 6487-86-1 (Methoxy analog); Specific CAS for 3-ethoxy variant is
often vendor-specific or patent-referenced.

e Molecular Formula: C

H

NO

» Key Application: Building block for pharmaceutical synthesis; regioisomer differentiation is
critical for QC.

» Primary Analytical Challenge: Distinguishing the meta-substitution pattern from the
commercially prevalent ortho-isomer (Tamsulosin intermediate).
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Experimental Methodology

To ensure reproducible data, the following self-validating protocol is recommended. This
workflow minimizes atmospheric interference (CO

H

O) which can obscure critical amine bands.

Protocol: Attenuated Total Reflectance (ATR) FTIR

Rationale: As an ethoxy-substituted phenoxyethylamine, the free base is typically a viscous oil
or low-melting solid. ATR is superior to KBr pellets here, avoiding hygroscopic water absorption
that mimics amine signals.

e Instrument Setup:

o

Crystal: Diamond or ZnSe (Single bounce).

Resolution: 4 cm

o

[¢]

Scans: 32 sample scans vs. 32 background scans.

[¢]

Range: 4000 — 600 cm

o Sample Application:
o Apply ~10 pL of the neat oil (or ~5 mg if solid salt) directly to the crystal center.

o Critical Step: If analyzing the HCI salt, ensure the pressure arm applies uniform force to
maximize contact.

¢ Validation Check:

o Verify the baseline is flat at 2000—-2500 cm
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(absence of scattering).
o Ensure CO
doublet (2350 cm

) is subtracted.

Analytical Workflow Diagram

Phase 3: Analysis
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i
i

Determine State
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i
L

Click to download full resolution via product page

Caption: Standardized ATR-FTIR workflow ensuring signal integrity before spectral
interpretation.

Spectral Analysis & Assignhment

The spectrum of 2-(3-Ethoxyphenoxy)-ethylamine is defined by three distinct regions. The
assignments below synthesize data from standard aromatic ether and primary amine
correlations.

A. High Frequency Region (4000 - 2800 cm)

This region confirms the presence of the primary amine and the alkyl chains.
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Frequency (cm
Functional Group

Vibrational Mode

Diagnostic Note

)
Key ldentifier. Appears
; na (- as a "doublet.”
Primary Amine (-NH N-H Stretch (Asym & o
3380 & 3310 Sym) Distinguishes product
m
) Y from secondary amine
impurities.
Weak intensity, just
C-H Stretch (sp
3050 - 3010 Aromatic Ring above 3000 cm
)
Strong bands due to
the ethyl ether (-OCH
C-H Stretch (sp CH
2980 - 2850 Ethyl/Ethylene Chains

)

) and ethylamine (-CH
CH

N-) chains.

B. Fingerprint Region (1600 — 1000 cm )

This region confirms the ether linkages and the aromatic ring.
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Frequency (cm

Functional Group

Vibrational Mode

Diagnostic Note

)
Often appears as a
1600 & 1585 Benzene Ring C=C Ring Breathing doublet in meta-
substituted rings.
_ Medium band, often
) ) N-H Bending ) )
1590 - 1560 Primary Amine ] ) overlapping with
(Scissoring) o
aromatic signals.
) ) Very Strong.
Aromatic Ether (Ar-O- C-O Asymmetric o
1260 - 1240 Characteristic of the
C) Stretch )
phenoxy linkage.
Aliphatic Ether (C-O- Associated with the
1150 - 1040 C-O Stretch

C)

ethoxy side chain.

C. Regioisomer Region (1000 — 600 cm)

CRITICAL SECTION: This is the only region that definitively distinguishes the 3-ethoxy (meta)
target from the 2-ethoxy (ortho) alternative.

o Meta-Substitution (1,3-disubstituted): Characterized by three bands in the out-of-plane
(OOP) bending region.

o ~690 cm

o ~780 cm

(Often the strongest diagnostic band for meta)

o ~880cm

(Lone hydrogen wag)

o Ortho-Substitution (1,2-disubstituted): Characterized by a single strong band near 750 cm
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Comparative Performance: Product vs. Alternatives

In drug development, this compound is often compared against its starting material (3-

ethoxyphenol) or its regioisomer.

ble 1: S L Diff - :

Target: 2-(3- Alternative 1: 2-(2-
Feature Ethoxyphenoxy)- Ethoxyphenoxy)-
ethylamine ethylamine

Alternative 2: 3-
Ethoxyphenol
(Precursor)

3300-3400 cm Doublet (N-H Stretch)  Doublet (N-H Stretch)

Broad Singlet (O-H

Stretch)
1700 cm Absent Absent Absent
~780 & 690 cm ~750 cm ~780 & 690 cm
750-800 cm
(Meta pattern) (Ortho pattern) (Meta pattern)
) Common Tamsulosin ) )
Chemical Context Target Scaffold Starting Material

Intermediate

Decision Logic for Identification

Use the following logic gate to interpret the spectrum during QC.
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Analyze Spectrum

(Unknown Sample)
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Broad Singlet (OH) \\Sharp Doublet (NH2)

ID: 3-Ethoxyphenol Region 700-800 cm~:
(Starting Material) OOP Bending Pattern?

ﬂgle Band ~750 cm\’mds ~690 & 780 cm™1

ID: Ortho-Isomer ID: Meta-lsomer
(2-Ethoxyphenoxy...) (2-(3-Ethoxyphenoxy)-ethylamine)
(Impurity) (TARGET CONFIRMED)

Click to download full resolution via product page

Caption: Logic gate for distinguishing the target meta-isomer from precursors and ortho-

isomers.

References

e NIST Mass Spectrometry Data Center.Infrared Spectrum of 2-Phenoxyethylamine (Analog).
National Institute of Standards and Technology. Available at: [Link]

o Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia
of Analytical Chemistry. R.A. Meyers (Ed.). Chichester: John Wiley & Sons Ltd. (Standard
reference for Amine/Ether assignments).

e PubChem Compound Summary.2-(2-Ethoxyphenoxy)ethanamine (Ortho Isomer). National
Center for Biotechnology Information. Available at: [Link]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3120613/docs?utm_src=pdf-body-img#comparative-guide-ftir-spectrum-analysis-of-2-3-ethoxyphenoxy-ethylamine
https://webbook.nist.gov/chemistry
https://pubchem.ncbi.nlm.nih.gov/compound/5303042
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3120613?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

» To cite this document: BenchChem. [Comparative Guide: FTIR Spectrum Analysis of 2-(3-
Ethoxyphenoxy)-ethylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3120613/docs#comparative-guide-ftir-spectrum-
analysis-of-2-3-ethoxyphenoxy-ethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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